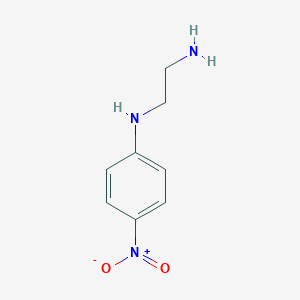

N-(2-aminoethyl)-N-(4-nitrophenyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTJUSQJKFEMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979436 | |

| Record name | N~1~-(4-Nitrophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-77-0 | |

| Record name | 6332-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(4-Nitrophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6332-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-N-(4-nitrophenyl)amine

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of N-(2-aminoethyl)-N-(4-nitrophenyl)amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights to facilitate its use in a laboratory and research setting.

Introduction

This compound is a substituted aromatic amine that incorporates three key functional groups: a primary aliphatic amine, a secondary aromatic amine, and a nitroaromatic ring. This unique combination of functionalities makes it a molecule of interest for various applications in organic synthesis, serving as a versatile building block for more complex molecular architectures. The presence of both nucleophilic amine centers and an electrophilic aromatic ring, activated by the electron-withdrawing nitro group, dictates its reactivity and potential synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the key physical and chemical characteristics of this compound.

General Information

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 6332-77-0 | [1][2][3] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| IUPAC Name | N'-(4-nitrophenyl)ethane-1,2-diamine | [1] |

| Synonyms | N1-(4-Nitro-phenyl)-ethane-1,2-diamine | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Computed Properties

Computational models provide valuable estimations of a molecule's properties, aiding in the prediction of its behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 181.085126602 Da | [1] |

| Monoisotopic Mass | 181.085126602 Da | [1] |

| Topological Polar Surface Area | 83.9 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 161 | [1] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and common synthetic route involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is the reaction of 1-fluoro-4-nitrobenzene with an excess of ethylenediamine. The rationale behind this choice is the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution, driven by the strong electron-withdrawing effect of the para-nitro group. Using an excess of ethylenediamine is crucial to minimize the formation of the disubstituted product.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Primary and Secondary Amines: These groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. The primary amine is generally more reactive than the secondary aromatic amine due to less steric hindrance and the electron-donating nature of the alkyl chain.

-

Nitroaromatic System: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a pathway to further functionalization.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections outline the expected spectral data for this compound based on its structure and data from public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethylenediamine chain, and the amine protons.

-

Aromatic Protons: Two doublets in the downfield region (typically δ 6.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group.

-

Ethylenediamine Protons: Two triplets corresponding to the two methylene groups (-CH₂-), likely in the δ 2.5-3.5 ppm range.

-

Amine Protons: Broad singlets for the primary (-NH₂) and secondary (-NH-) protons, the chemical shifts of which can vary depending on the solvent and concentration. The addition of D₂O would lead to the disappearance of these signals.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the aliphatic carbons of the ethylenediamine moiety.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the nitro group being the most downfield.

-

Aliphatic Carbons: Two signals in the aliphatic region (δ 30-50 ppm) for the two methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Primary Amine) | 3400-3250 (two bands) | Asymmetric and symmetric stretching |

| N-H Stretch (Secondary Amine) | 3350-3310 (one band) | Stretching vibration |

| N-H Bend (Primary Amine) | 1650-1580 | Scissoring vibration |

| C-N Stretch (Aromatic) | 1335-1250 | Stretching vibration |

| C-N Stretch (Aliphatic) | 1250-1020 | Stretching vibration |

| N-O Stretch (Nitro Group) | 1550-1475 (asymmetric) and 1360-1290 (symmetric) | Strong absorptions |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations |

| Aromatic C=C Bending | 1600-1450 | In-ring vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 181. The fragmentation pattern would likely involve cleavage of the C-C and C-N bonds of the ethylenediamine chain. Alpha-cleavage is a common fragmentation pathway for amines, which would result in resonance-stabilized nitrogen-containing cations.[4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

Hazard Identification

Based on GHS classifications for similar compounds, this compound is expected to have the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures

A standardized workflow for the safe handling of this compound should be followed.

Potential Applications in Drug Development and Research

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility in drug discovery and development.

-

Scaffold for Library Synthesis: The presence of two distinct amine functionalities allows for differential functionalization, making it a valuable scaffold for the creation of compound libraries for high-throughput screening.

-

Precursor for Biologically Active Molecules: Nitroaromatic compounds are precursors to a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further modified. The ethylenediamine moiety is also a common feature in many biologically active compounds.

-

Intermediate in the Synthesis of Heterocycles: The functional groups present in this molecule can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

Conclusion

This compound is a chemical compound with a rich functionality that makes it a promising candidate for various applications in organic synthesis and potentially in the development of new chemical entities for pharmaceutical research. This guide has provided a comprehensive overview of its known and predicted chemical properties, along with insights into its synthesis, reactivity, and safe handling. Further research into the specific applications of this molecule is warranted to fully explore its potential.

References

-

PubChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

CPAchem. Safety data sheet. [Link]

- Google Patents.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

NIST WebBook. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]

-

PubChemLite. N-(2-aminoethyl)-n-[4-(methylsulfonyl)-2-nitrophenyl]amine. [Link]

-

PubChem. 2-nitro-N-(4-nitrophenyl)aniline. [Link]

-

PubChem. 4-nitro-N-(4-nitrophenyl)aniline. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]

-

ResearchGate. Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. [Link]

-

Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

-

NIST WebBook. 4-Amino-3-nitrophenol. [Link]

-

Michigan State University Chemistry. Amine Reactivity. [Link]

-

PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]

Sources

"N-(2-aminoethyl)-N-(4-nitrophenyl)amine" IUPAC name and synonyms

An In-depth Technical Guide to N'-(4-nitrophenyl)ethane-1,2-diamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N'-(4-nitrophenyl)ethane-1,2-diamine (CAS: 6332-77-0), a pivotal chemical intermediate for research and drug development. We will explore its chemical identity, physicochemical properties, a robust and validated synthetic protocol, and its mechanistic significance in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features—namely the bioreductive 4-nitrophenyl trigger and the versatile ethylenediamine linker—for the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

N'-(4-nitrophenyl)ethane-1,2-diamine is a bifunctional organic compound that marries a nitroaromatic ring with an aliphatic diamine chain. This unique combination makes it a valuable building block in synthetic and medicinal chemistry.

Nomenclature and Structural Identifiers

The compound is recognized by several names and identifiers across chemical databases, which are summarized below for clarity.

| Identifier | Value |

| IUPAC Name | N'-(4-nitrophenyl)ethane-1,2-diamine[1] |

| Common Synonyms | N-(2-aminoethyl)-N-(4-nitrophenyl)amine[1][2], N1-(4-Nitrophenyl)ethane-1,2-diamine[1][3][4] |

| CAS Number | 6332-77-0[1][2][3] |

| Molecular Formula | C₈H₁₁N₃O₂[1][2][3] |

Physicochemical Data

The key physical and chemical properties of the compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 152 °C | [3] |

| Boiling Point | 371.8±27.0 °C (Predicted) | [3] |

| Density | 1.285±0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 9.23±0.10 (Predicted) | [2] |

| Storage | Store at Room Temperature | [2][3] |

Chemical Structure

The structure of N'-(4-nitrophenyl)ethane-1,2-diamine is fundamental to its reactivity and function.

Caption: Chemical structure of N'-(4-nitrophenyl)ethane-1,2-diamine.

Synthesis and Mechanistic Insights

While various synthetic routes can be envisioned, the most efficient and industrially scalable approach is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is favored due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key C-N bond formed during the synthesis, pointing directly to 1-fluoro-4-nitrobenzene and ethylenediamine as ideal starting materials.

Caption: Retrosynthetic analysis via an SₙAr disconnection.

Validated Synthetic Protocol

This protocol describes a self-validating system where reaction progress and product purity are confirmed through standard analytical techniques.

Objective: To synthesize N'-(4-nitrophenyl)ethane-1,2-diamine from 1-fluoro-4-nitrobenzene and ethylenediamine.

Reagents & Materials:

-

1-fluoro-4-nitrobenzene (1 equivalent)

-

Ethylenediamine (10 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in DMSO. Add ethylenediamine (10.0 eq) dropwise to the solution while stirring at room temperature.

-

Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions, promoting the reaction rate. A large excess of ethylenediamine is crucial; it acts as both the nucleophile and the base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion and preventing side reactions.

-

-

Reaction Execution: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-4-nitrobenzene) is consumed.

-

Workup and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. The product may precipitate as a yellow solid. Extract the aqueous mixture three times with diethyl ether.

-

Causality: Pouring the reaction mixture into water quenches the reaction and precipitates the less polar product while retaining the highly polar excess ethylenediamine and DMSO in the aqueous phase.

-

-

Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by deionized water. This step removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure N'-(4-nitrophenyl)ethane-1,2-diamine as a yellow crystalline solid.

-

Validation & Characterization (Trustworthiness):

-

¹H NMR: Confirm the chemical structure by identifying characteristic peaks for aromatic and aliphatic protons.

-

Mass Spectrometry: Verify the molecular weight (m/z = 182.09 for [M+H]⁺).

-

Melting Point: Compare the measured melting point with the literature value (152 °C) to assess purity.[3]

-

Synthesis Workflow

Caption: Reductive activation pathway of a nitroaromatic prodrug in hypoxic cells.

The Ethylenediamine Moiety: A Versatile Linker

The ethylenediamine portion of the molecule provides a crucial handle for further chemical modification. The terminal primary amine (-NH₂) is a nucleophilic site that can be readily functionalized through reactions like acylation or alkylation. This allows for the attachment of:

-

Cytotoxic Warheads: Linking a known anticancer agent creates a prodrug that remains inert until the nitro group is reduced.

-

Targeting Ligands: Attaching a molecule that binds to specific cancer cell receptors can enhance drug localization.

-

Solubilizing Groups: Modifying the amine can improve the compound's pharmacokinetic properties.

A Platform for Novel Prodrug Synthesis

By combining the bioreductive trigger and the functionalizable linker, N'-(4-nitrophenyl)ethane-1,2-diamine serves as an ideal platform for constructing advanced, hypoxia-activated prodrugs. [5]A researcher could, for example, acylate the terminal amine with a potent DNA-alkylating agent. The resulting molecule would be systemically stable but would release its cytotoxic payload only within the targeted hypoxic tumor microenvironment, thereby increasing efficacy and reducing off-target toxicity.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, N'-(4-nitrophenyl)ethane-1,2-diamine is considered harmful if swallowed. [1]Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N'-(4-nitrophenyl)ethane-1,2-diamine is more than a simple chemical; it is a strategically designed intermediate with significant potential in modern drug discovery. Its synthesis is straightforward and scalable, and its structure offers a compelling combination of a bioreductive trigger and a modifiable linker. For scientists and researchers focused on developing next-generation targeted therapies, particularly for oncology, this compound represents a valuable and powerful tool in their synthetic arsenal.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Nitrophenyl 2-aminoethyl ether. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). N1-(4-nitrophenyl)-ethane-1,2-diamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis. Retrieved from [Link]

-

Walczak, M. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. PMC, NIH. Retrieved from [Link]

-

Fesenko, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(2-aminoethyl)-N-(4-nitrophenyl)amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on N-(2-aminoethyl)-N-(4-nitrophenyl)amine, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, my goal is to provide you with not just the fundamental properties of this molecule, but also a deeper understanding of its synthesis, characterization, and practical applications. This guide is structured to empower researchers with the knowledge to confidently handle, utilize, and innovate with this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in sound scientific principles.

Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name N'-(4-nitrophenyl)ethane-1,2-diamine, is an aromatic amine characterized by the presence of a nitrophenyl group and an ethylenediamine moiety.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis.

Key Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 6332-77-0 | |

| Appearance | Solid | |

| Melting Point | 152 °C | |

| Boiling Point (Predicted) | 371.8 ± 27.0 °C | |

| Density (Predicted) | 1.285 ± 0.06 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable nitrophenyl precursor with ethylenediamine. A general, reliable method is outlined below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of related N-aryl ethylenediamines.

Materials:

-

1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

-

Ethylenediamine

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Base (e.g., Potassium carbonate - K₂CO₃, or Triethylamine - Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and a slight excess of ethylenediamine (1.2-1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

-

Addition of Base: Add a base such as potassium carbonate (1.5 eq) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (or hydrochloric acid) byproduct.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SₙAr reaction mechanism.

-

Base: The use of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the acidic byproduct without competing with the ethylenediamine nucleophile.

-

Excess Ethylenediamine: A slight excess of ethylenediamine is used to drive the reaction to completion and minimize the formation of di-substituted byproducts.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount for its use in further research. Below are the expected ¹H and ¹³C NMR spectral data.

¹H and ¹³C NMR Data

¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons: Two doublets in the aromatic region. The protons ortho to the nitro group will be downfield (δ ~8.1-8.2 ppm) due to the strong electron-withdrawing effect of the NO₂ group. The protons meta to the nitro group will be upfield (δ ~6.7-6.8 ppm).

-

Ethylenediamine Protons: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-). The methylene group attached to the nitrophenylamino nitrogen will be deshielded (δ ~3.4-3.5 ppm) compared to the terminal amino methylene group (δ ~2.9-3.0 ppm).

-

Amine Protons: A broad singlet for the -NH- proton and a singlet for the terminal -NH₂ protons, which may exchange with D₂O.

¹³C NMR (in CDCl₃, 100 MHz):

-

Aromatic Carbons: Expect six signals in the aromatic region. The carbon bearing the nitro group will be significantly deshielded (δ ~140-145 ppm), and the carbon attached to the amino group will also be downfield (δ ~150-155 ppm). The other aromatic carbons will appear between δ ~110-130 ppm.

-

Aliphatic Carbons: Two signals for the methylene carbons of the ethylenediamine chain, typically in the range of δ ~40-50 ppm.

Chemical Reactivity and Applications in Research

The chemical reactivity of this compound is dictated by its three key functional groups: the secondary aromatic amine, the primary aliphatic amine, and the nitro group.

Reactivity Profile

-

Nucleophilicity of the Amine Groups: The primary aliphatic amine is a stronger nucleophile than the secondary aromatic amine due to the delocalization of the lone pair of the aromatic amine into the phenyl ring. This differential reactivity can be exploited for selective functionalization. For instance, acylation or alkylation will preferentially occur at the primary amine under controlled conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, SnCl₂/HCl, or sodium dithionite. This transformation is a common strategy in the synthesis of more complex molecules, particularly in the generation of substituted phenylenediamines.

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and amino groups deactivates the aromatic ring towards further electrophilic substitution.

Applications as a Chemical Intermediate

This compound serves as a valuable building block in the synthesis of a variety of more complex molecules.[2]

-

Pharmaceutical Synthesis: Aromatic amines and nitroaromatics are common pharmacophores in drug molecules.[3] This compound can be used as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are known to possess a wide range of biological activities. The reduction of the nitro group to an amine provides a handle for further derivatization, enabling the construction of libraries of compounds for drug screening.

-

Dye and Material Science: The chromophoric nitrophenyl group suggests potential applications in the synthesis of azo dyes and other coloring agents.

Caption: Key reactive sites of this compound.

Purification and Handling

Proper purification and handling are essential for obtaining high-purity material and ensuring laboratory safety.

Purification Protocols

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent can be adjusted based on TLC analysis. To prevent tailing of the amine on the silica gel, a small amount of triethylamine (0.1-1%) can be added to the eluent.

Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If the solution is colored, treat it with a small amount of activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Safety and Handling

-

Hazards: this compound is classified as harmful if swallowed.[1] It is also an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its distinct functional groups offer a platform for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules and libraries of compounds for biological screening. By understanding its synthesis, characterization, and reactivity, scientists can effectively harness its potential for innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

PubMed. Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. [Link]

-

Organic Syntheses. 1,2-diamino-4-nitrobenzene. [Link]

-

ResearchGate. Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library | Request PDF. [Link]

-

ResearchGate. Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. [Link]

Sources

An In-Depth Technical Guide to N-(2-aminoethyl)-N-(4-nitrophenyl)amine (CAS No. 6332-77-0)

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. N-(2-aminoethyl)-N-(4-nitrophenyl)amine, registered under CAS number 6332-77-0, is one such pivotal intermediate.[1][2][3] This molecule, characterized by a 4-nitrophenyl moiety linked to an ethylenediamine fragment, presents a unique combination of functionalities that render it a valuable precursor in various chemical transformations. The presence of a primary and a secondary amine, along with an electron-deficient aromatic ring, opens up a wide array of possibilities for synthetic chemists. This guide aims to provide an in-depth technical overview of this compound, from its synthesis and characterization to its applications and safety considerations, to empower researchers and drug development professionals in leveraging its full potential.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is the foundation for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6332-77-0 | [1][2][3] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | N'-(4-nitrophenyl)ethane-1,2-diamine | [1] |

| Synonyms | N1-(4-Nitro-phenyl)-ethane-1,2-diamine | [1] |

| Appearance | White crystalline powder (typical) | [4] |

| Purity | Typically >98.0% | [4] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNA r) reaction. This approach leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. A plausible and efficient synthetic route involves the reaction of 4-fluoronitrobenzene with an excess of ethylenediamine. The excess of ethylenediamine serves both as the nucleophile and as a base to neutralize the hydrofluoric acid formed during the reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylenediamine (10 equivalents).

-

Addition of Starting Material: While stirring, slowly add 4-fluoronitrobenzene (1 equivalent) to the flask. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 116-117 °C, the boiling point of ethylenediamine) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Analytical Characterization: Ensuring Identity and Purity

The unambiguous characterization of this compound is crucial for its use in subsequent applications. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of this compound.[5][6][7] The expected chemical shifts are summarized below.

| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~8.1 | d | 2H | Ar-H (ortho to NO₂) |

| Aromatic Protons | ~6.7 | d | 2H | Ar-H (ortho to NH) |

| Methylene Protons | ~3.4 | t | 2H | -NH-CH₂- |

| Methylene Protons | ~3.0 | t | 2H | -CH₂-NH₂ |

| Amine Protons | Variable | br s | 3H | -NH- and -NH₂ |

| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbon | ~153 | C-NO₂ |

| Aromatic Carbon | ~138 | C-NH |

| Aromatic Carbon | ~126 | CH (ortho to NO₂) |

| Aromatic Carbon | ~111 | CH (ortho to NH) |

| Methylene Carbon | ~48 | -NH-CH₂- |

| Methylene Carbon | ~42 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two bands for the primary amine (around 3350 and 3280 cm⁻¹) and one for the secondary amine (around 3400 cm⁻¹).

-

C-H stretching (aromatic): Above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Below 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.

-

C=C stretching (aromatic): Around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 181.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis due to its bifunctional nature.

Pharmaceutical and Medicinal Chemistry

The structural motif of N-substituted anilines is prevalent in many biologically active compounds.[8][9] The primary and secondary amine groups of this compound can be selectively functionalized to build more complex molecules. The nitro group can be reduced to an amino group, providing another site for modification. While specific examples directly utilizing this compound are not abundant in readily available literature, its structural analog, N-Acetyl-2-(4-nitrophenyl)ethylamine, is a known intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4]

Dye Synthesis

Aromatic amines are classical precursors for the synthesis of azo dyes.[10][11][12] The amino group on the 4-nitrophenyl ring can be diazotized and coupled with various aromatic compounds to produce a range of colored substances. The nitro group acts as a strong auxochrome, often imparting deep colors to the resulting dyes.

Safety and Toxicology

As with any chemical, proper handling and awareness of potential hazards are crucial when working with this compound.

GHS Hazard Classification

Based on data for structurally similar compounds, this compound is expected to have the following GHS classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

Toxicological Profile of Substituted Nitroanilines

The cytotoxicity of substituted nitroanilines is well-documented.[13][14][15] The presence of the electron-withdrawing nitro group generally increases the cytotoxic effects.[13] For 4-nitroaniline, studies have shown it to be a strong former of methemoglobin, and it has demonstrated genotoxic potential in vitro.[16][17] The cytotoxicity of these compounds is believed to be mediated through various mechanisms, including oxidative stress and interaction with cellular macromolecules.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound with a strategic arrangement of functional groups that make it an attractive starting material for the synthesis of more complex molecules in the pharmaceutical and dye industries. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development. As the demand for novel chemical entities continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7475, 4-Nitroaniline. [Link]

-

The Royal Society of Chemistry. (2016). Experimental Section. [Link]

-

Cottalasso, D., Pronzato, M. A., Domenicotti, C., Barisione, G., Fontana, L., & Nanni, G. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Medicina del lavoro, 82(3), 253–260. [Link]

-

Hartwig, A. (2022). 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety, 7(1), 1-23. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 236318, this compound. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. International Journal of Pharmaceutical Quality Assurance, 9(4), 423-429. [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]

-

Khumaloa, M. F., & Arderne, E. D. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. The Royal Society of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Al-Ayash, A. K. M., & Al-Amiery, A. A. (2022). Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. Chemical Review and Letters, 6, 442-448. [Link]

-

University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

-

Al-Adilee, K. J., & Al-Jbouri, A. A. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 314-332. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

-

Kumar, R., Kumar, A., Kumar, A., Kumar, S., & Singh, P. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances, 2(18), 6035-6051. [Link]

Sources

- 1. This compound | C8H11N3O2 | CID 236318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6332-77-0 Cas No. | N-(4-Nitrophenyl)ethane-1,2-diamine | Matrix Scientific [matrixscientific.com]

- 4. nbinno.com [nbinno.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 9. nbinno.com [nbinno.com]

- 10. jbiochemtech.com [jbiochemtech.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. DSpace-CRIS [zora.uzh.ch]

Introduction: The Strategic Importance of N-(2-aminoethyl)-N-(4-nitrophenyl)amine

An In-depth Technical Guide to the Synthesis of N-(2-aminoethyl)-N-(4-nitrophenyl)amine

This compound, also known as N1-(4-nitrophenyl)ethane-1,2-diamine (CAS No: 6332-77-0), is a key bifunctional organic intermediate.[1][2][3][4] Its structure, featuring a primary aliphatic amine, a secondary aromatic amine, and a nitro-activated phenyl ring, makes it a versatile building block in medicinal chemistry, dye manufacturing, and materials science. The presence of the nitro group allows for further functionalization, such as reduction to an aniline, which opens up a vast array of subsequent chemical transformations.

This guide provides a detailed examination of the most reliable and efficient synthesis route for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind critical process parameters.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the reaction between an activated aryl halide and a nucleophilic amine.

Mechanistic Rationale & Experimental Causality

The SNAr mechanism is fundamentally different from SN1/SN2 reactions. Its viability hinges on two key features of the aryl substrate:

-

Presence of a Good Leaving Group: Halogens such as fluorine or chlorine serve this role effectively. While the carbon-fluorine bond is inherently stronger than the carbon-chlorine bond, 1-fluoro-4-nitrobenzene is often more reactive in SNAr reactions.[5][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom, making the ipso-carbon more electrophilic.[5]

-

Ring Activation by Electron-Withdrawing Groups: A powerful electron-withdrawing group, such as a nitro group (-NO2), positioned ortho or para to the leaving group is essential.[5] This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

The nucleophile in this synthesis is ethylenediamine. A critical challenge arises from the fact that ethylenediamine possesses two primary amine groups, both of which are nucleophilic. This can lead to an undesirable side reaction where a single molecule of the aryl halide reacts with both ends of two ethylenediamine molecules, or more commonly, two aryl halide molecules react with one ethylenediamine molecule, forming N,N'-bis(4-nitrophenyl)ethane-1,2-diamine.

The strategic solution is to employ a large molar excess of ethylenediamine. This experimental choice leverages Le Châtelier's principle, shifting the reaction equilibrium to strongly favor the mono-substituted product. Statistically, any given molecule of 1-fluoro-4-nitrobenzene is far more likely to encounter a fresh, unreacted molecule of ethylenediamine than the single, less-nucleophilic secondary amine of the already-formed product.

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. This compound | C8H11N3O2 | CID 236318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N1-(4-nitrophenyl)-ethane-1,2-diamine | CAS 6332-77-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of N-(2-aminoethyl)-N-(4-nitrophenyl)amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-(2-aminoethyl)-N-(4-nitrophenyl)amine. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages high-quality predicted spectroscopic data, supported by established principles and data from analogous structures, to provide a robust framework for its characterization. Detailed, field-proven protocols for data acquisition via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside in-depth interpretations of the expected spectral features. This guide is designed to be a self-validating resource, grounding its claims in authoritative references and explaining the causality behind experimental choices to ensure scientific integrity.

Introduction

This compound, with the molecular formula C₈H₁₁N₃O₂, is a substituted aromatic amine containing a primary amine, a secondary amine, and a nitro functional group.[1] The presence of these distinct functionalities imparts specific chemical properties that are of interest in various fields, including synthetic chemistry and drug discovery, where it can serve as a versatile building block. Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation or application of this compound. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed "fingerprint" of the molecule's atomic arrangement and electronic environment.

This guide will systematically explore the expected spectroscopic signature of this compound using IR, NMR, and MS, providing the necessary theoretical background, practical experimental procedures, and a thorough interpretation of the data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

3.1. Theoretical Basis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the functional groups present.[2]

3.2. Predicted IR Spectral Data

The following table summarizes the predicted key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3310 | Medium, Sharp (one band) | N-H Stretch | Secondary Amine (-NH-) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic |

| 1650 - 1580 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1590 - 1500 | Strong | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 1390 - 1300 | Strong | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

| 910 - 665 | Broad, Strong | N-H Wag | Primary & Secondary Amines |

| 850 - 800 | Strong | C-H Bend (out-of-plane) | p-disubstituted Aromatic |

3.3. Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be rich in information due to the variety of functional groups. The presence of a primary amine (-NH₂) at the end of the ethyl chain will give rise to two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[3][4][5] The secondary amine (-NH-) linking the ethyl and phenyl groups will exhibit a single, sharp N-H stretching band around 3350-3310 cm⁻¹.[3][4][5] The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below this value.

The nitro group (-NO₂) is a strong electron-withdrawing group and will produce two very strong and characteristic absorption bands: an asymmetric stretch between 1590-1500 cm⁻¹ and a symmetric stretch between 1390-1300 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. The N-H bending of the primary amine is expected in the 1650-1580 cm⁻¹ range.[3][4] Finally, the C-N stretching vibrations for the aromatic and aliphatic amines will be present in the 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively.[3][4] A strong out-of-plane C-H bending band between 850-800 cm⁻¹ will be indicative of the 1,4- (or para-) disubstitution pattern on the benzene ring.

3.4. Experimental Protocol for IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any residual moisture.

-

In an agate mortar, grind approximately 1 mg of the sample with 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.[6]

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Theoretical Basis

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[7] In the presence of a strong external magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation can induce transitions between these states. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local electronic environment.[7]

4.2. Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR data for this compound, assuming a deuterated solvent such as DMSO-d₆.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 8.0 - 8.2 | Doublet | 2H | ~9.0 |

| H-3, H-5 (Aromatic) | 6.7 - 6.9 | Doublet | 2H | ~9.0 |

| -NH- (Secondary Amine) | 6.5 - 7.5 | Broad Singlet | 1H | - |

| -CH₂-N(Aryl) | 3.3 - 3.5 | Triplet | 2H | ~6.0 |

| -CH₂-NH₂ | 2.8 - 3.0 | Triplet | 2H | ~6.0 |

| -NH₂ (Primary Amine) | 1.5 - 2.5 | Broad Singlet | 2H | - |

4.3. Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms.

-

Aromatic Region: The para-substituted nitrobenzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group (H-2, H-6) are expected to be significantly deshielded and appear downfield in the range of 8.0-8.2 ppm. The protons ortho to the electron-donating amino group (H-3, H-5) will be shielded and appear upfield around 6.7-6.9 ppm. Both signals will appear as doublets with a coupling constant of approximately 9.0 Hz, characteristic of ortho coupling.

-

Aliphatic Region: The two methylene groups of the ethylenediamine bridge will be chemically distinct. The methylene group attached to the aromatic nitrogen (-CH₂-N(Aryl)) will be more deshielded due to the proximity of the aromatic ring and will likely appear as a triplet around 3.3-3.5 ppm. The methylene group adjacent to the primary amine (-CH₂-NH₂) will be slightly more shielded, appearing as a triplet in the 2.8-3.0 ppm range. The triplet multiplicity arises from coupling with the adjacent methylene protons (n+1 rule, where n=2).

-

Amine Protons: The protons on the nitrogen atoms (-NH- and -NH₂) are often broad signals due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.[8] Their chemical shifts can be variable depending on concentration and temperature. The secondary amine proton is expected to be more deshielded than the primary amine protons.

4.4. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for this compound is summarized below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (C-NO₂) | 145 - 150 |

| C-1 (C-NH) | 138 - 142 |

| C-2, C-6 (Aromatic CH) | 125 - 130 |

| C-3, C-5 (Aromatic CH) | 110 - 115 |

| -CH₂-N(Aryl) | 45 - 50 |

| -CH₂-NH₂ | 40 - 45 |

4.5. Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-4) will be the most deshielded of the aromatic carbons, appearing in the 145-150 ppm range. The carbon atom bonded to the secondary amine (C-1) will also be significantly deshielded (138-142 ppm). The aromatic CH carbons will appear at lower chemical shifts, with C-2 and C-6 being more deshielded (125-130 ppm) than C-3 and C-5 (110-115 ppm) due to the electronic effects of the substituents.

-

Aliphatic Carbons: The two aliphatic carbons of the ethyl bridge will appear in the upfield region of the spectrum. The carbon atom attached to the aromatic nitrogen (-CH₂-N(Aryl)) is expected to be slightly more deshielded (45-50 ppm) than the carbon adjacent to the primary amine (-CH₂-NH₂) (40-45 ppm).

4.6. Experimental Protocol for NMR Spectroscopy

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the NMR tube into the spectrometer probe and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

Mass Spectrometry (MS)

5.1. Theoretical Basis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can eject an electron from the molecule to form a molecular ion (M⁺•). This molecular ion is often energetically unstable and can fragment into smaller, charged species. The pattern of fragmentation provides valuable information about the molecule's structure.[7]

5.2. Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺•): m/z = 181

-

Key Fragment Ions: m/z = 152, 151, 135, 122, 105, 92, 77, 44

5.3. Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide its molecular weight and structural information through its fragmentation pattern.

-

Molecular Ion: The molecular ion peak (M⁺•) is expected at an m/z of 181, corresponding to the molecular weight of the compound (C₈H₁₁N₃O₂).[1] The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[8]

-

Fragmentation Pattern: Alpha-cleavage is a dominant fragmentation pathway for amines.[9]

-

Cleavage of the C-C bond adjacent to the secondary amine (between the two methylene groups) can lead to the formation of a resonance-stabilized ion at m/z = 151 ([M - CH₂NH₂]⁺) or an ion at m/z = 44 ([CH₂NH₂]⁺).

-

Loss of a hydrogen atom from the molecular ion can give a peak at m/z = 180 .

-

Loss of the ethylamino group (-CH₂CH₂NH₂) would result in a fragment at m/z = 123 .

-

Fragmentation of the nitro group can occur through the loss of NO₂ (46 Da) to give a peak at m/z = 135 , or loss of NO (30 Da) to give a peak at m/z = 151 .

-

Cleavage of the C-N bond between the aromatic ring and the secondary amine can lead to the formation of the 4-nitrophenyl radical and an ion at m/z = 58 ([HNCH₂CH₂NH₂]⁺).

-

The provided PubChem data shows significant peaks at m/z 152, 151, and 105 .[1] The peak at m/z 151 is likely due to the loss of NO as described. The peak at m/z 152 could arise from a rearrangement and loss of an ethyl radical. The fragment at m/z 105 could potentially be formed through a more complex rearrangement and fragmentation pathway.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

5.4. Experimental Protocol for GC-MS

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation:

-

Dissolve a small amount of the purified sample in a suitable volatile solvent, such as methanol or dichloromethane.

-

-

Instrumentation and Data Acquisition:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the sample from any impurities.

-

As the compound elutes from the GC column, it enters the MS ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion.

-

Analyze the fragmentation pattern and compare it with predicted pathways and library data to confirm the structure.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a detailed and self-validating framework for its structural elucidation. The predicted data, grounded in established spectroscopic principles, reveals the characteristic signatures of the primary and secondary amines, the p-substituted nitroaromatic ring, and the ethyl bridge. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to acquire high-quality data for this compound and its analogues. This technical guide serves as an authoritative resource for scientists and professionals, enabling confident identification and characterization of this compound in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR spectrum of compound 5. Retrieved from [Link]

-

SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

-

Govindan, M. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. bionmr.unl.edu [bionmr.unl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹H and ¹³C NMR Spectra of N-(2-aminoethyl)-N-(4-nitrophenyl)amine

Abstract

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of N-(2-aminoethyl)-N-(4-nitrophenyl)amine. As a key intermediate in various chemical syntheses, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the primary analytical method for this purpose. This document offers an in-depth interpretation of the predicted spectral data, discusses the structural features influencing the spectra, provides a robust experimental protocol for data acquisition, and serves as a reference for researchers, scientists, and professionals in drug development and chemical research.

Introduction and Structural Context

This compound, with the molecular formula C₈H₁₁N₃O₂, is a disubstituted aromatic amine containing both a primary and a secondary amine, linked by an ethyl bridge.[1] Its structure is characterized by a 4-nitrophenyl group, which acts as a strong electron-withdrawing system, and a flexible aminoethyl side chain. These distinct electronic and structural environments create a unique and interpretable NMR fingerprint, allowing for precise structural elucidation.

The key to interpreting the NMR spectra of this molecule lies in understanding the influence of its constituent parts:

-

The 4-Nitrophenyl Group: The nitro group (NO₂) is a powerful electron-withdrawing group. This effect significantly deshields the protons and carbons of the aromatic ring, shifting their signals to a higher chemical shift (downfield) in the NMR spectrum. This effect is most pronounced at the ortho and para positions relative to the nitro group.

-

The Amine Groups: The nitrogen atoms of the amine groups also influence the electronic environment. The secondary amine is directly attached to the aromatic ring, and its lone pair of electrons can donate into the ring, although this effect is countered by the strong nitro group. The chemical shifts of the N-H protons themselves are highly variable and depend heavily on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

-

The Ethyl Bridge: The two methylene (-CH₂-) groups of the ethyl bridge are in distinct chemical environments, leading to separate signals. Their proximity to the different amine groups dictates their chemical shift and their coupling to each other results in characteristic splitting patterns.

Predicted ¹H NMR Spectral Analysis

The following analysis is based on a predicted ¹H NMR spectrum, calculated for a standard deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ is often preferred for amines as it can slow down the proton exchange of N-H groups, allowing them to be observed as distinct, and sometimes coupled, signals.[2]

Aromatic Region (δ 6.5 - 8.5 ppm): The 4-nitrophenyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets due to the strong electronic bias of the nitro and amino groups.

-

H-3, H-5 (ortho to -NHR): These two protons are chemically equivalent. They are shielded by the electron-donating effect of the secondary amine and deshielded by the nitro group. They appear as a doublet centered around δ 6.8 - 7.0 ppm . The signal is split by the adjacent H-2 and H-6 protons, respectively, resulting in a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

-

H-2, H-6 (ortho to -NO₂): These two protons are also chemically equivalent and are strongly deshielded by the adjacent electron-withdrawing nitro group. Consequently, they resonate significantly downfield, appearing as a doublet centered around δ 8.0 - 8.2 ppm . This signal is also split by the H-3 and H-5 protons with a similar ortho-coupling constant of 8-9 Hz.

Aliphatic and Amine Region (δ 2.5 - 7.5 ppm):

-

Secondary Amine (C₆H₄-NH-): The proton on the secondary amine is expected to appear as a broad signal or a triplet around δ 7.0 - 7.5 ppm . Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. If coupling is resolved, it would appear as a triplet due to coupling with the adjacent methylene protons (H-7).

-

Methylene Protons (H-7, -NH-CH₂-): These protons are adjacent to the secondary amine and the other methylene group. They are expected to resonate as a multiplet (often appearing as a quartet or triplet of triplets) around δ 3.4 - 3.6 ppm . The signal is split by both the secondary NH proton and the H-8 methylene protons.

-

Methylene Protons (H-8, -CH₂-NH₂): These protons are adjacent to the primary amine and the H-7 methylene group. They are typically found slightly upfield compared to H-7, appearing as a triplet around δ 2.9 - 3.1 ppm . The signal is split into a triplet by the two adjacent H-7 protons (³J ≈ 6-7 Hz).

-

Primary Amine (-NH₂): The two protons of the primary amine are equivalent and typically appear as a broad singlet around δ 2.5 - 3.5 ppm . The chemical shift is highly variable and dependent on the experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Aromatic Region (δ 110 - 155 ppm):

-

C-4 (ipso to -NO₂): This carbon is attached to the highly electronegative nitro group, but its signal is often less intense. It is expected in the δ 138 - 142 ppm region.

-

C-1 (ipso to -NHR): This carbon, directly attached to the secondary amine, is significantly deshielded and is the most downfield of the aromatic carbons, predicted to be in the δ 150 - 154 ppm region.

-

C-2, C-6 (ortho to -NO₂): These equivalent carbons are deshielded by the nitro group and resonate around δ 125 - 128 ppm .

-

C-3, C-5 (ortho to -NHR): These equivalent carbons are shielded by the amine group and appear furthest upfield in the aromatic region, around δ 112 - 115 ppm .

Aliphatic Region (δ 35 - 50 ppm):

-

C-7 (-NH-CH₂-): This carbon is adjacent to the secondary amine and is expected to appear around δ 45 - 48 ppm .

-

C-8 (-CH₂-NH₂): This carbon, adjacent to the primary amine, is typically found slightly upfield from C-7, in the region of δ 38 - 42 ppm .

Data Summary